5-Aminomethyl-2-thiouridine

Description

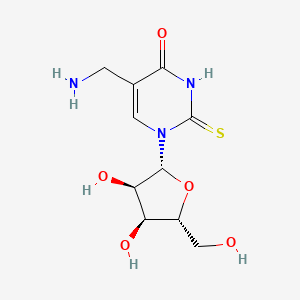

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEDKMLIGFMQKR-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Function and Analysis of 5-aminomethyl-2-thiouridine (nm⁵s²U) in tRNA

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Foreword

The intricate world of post-transcriptional modifications is a frontier of molecular biology, holding keys to understanding fundamental cellular processes and complex diseases. Among the over 170 known modifications, those occurring in transfer RNA (tRNA) are particularly critical for the fidelity and efficiency of protein synthesis. This guide focuses on a crucial modification at the wobble position (U34) of specific tRNAs: 5-aminomethyl-2-thiouridine (nm⁵s²U) and its derivatives. Deficiencies in this modification pathway are directly linked to debilitating human mitochondrial diseases, making it a subject of intense research and a potential target for therapeutic intervention. This document serves as a practical, in-depth technical guide for researchers actively working in or entering this field. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: The Central Role of Wobble Uridine Modifications

Transfer RNA molecules are the linchpins of translation, tasked with accurately interpreting the genetic code on messenger RNA (mRNA) and delivering the corresponding amino acid to the ribosome. The accuracy of this process hinges on the precise interaction between the mRNA codon and the tRNA's anticodon loop. The third position of the mRNA codon, known as the "wobble" position, can often pair with a non-standard base in the first position of the tRNA anticodon (position 34). This flexibility is tightly regulated by chemical modifications to the U34 nucleotide.

The this compound (nm⁵s²U) modification, and its further methylated form, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), are prime examples of such regulatory modifications. These are found in tRNAs specific for glutamate (Glu), glutamine (Gln), and lysine (Lys).[1][2] The presence of the sulfur atom at the 2-position (2-thiolation) and the aminomethyl group at the 5-position work in concert to fine-tune the structure of the anticodon.[3][4] This structural stabilization is critical for:

-

Promoting accurate codon recognition: The modified uridine is conformationally restricted, which enhances its ability to pair with adenosine (A) and guanosine (G) in the third position of the codon, while preventing misreading of codons ending in pyrimidines (uracil or cytosine).[5][6]

-

Preventing frameshifting errors: By ensuring a stable codon-anticodon interaction, these modifications help maintain the correct reading frame during translation.[5]

-

Enhancing translational efficiency: A stabilized interaction between the tRNA and the ribosome-mRNA complex leads to more efficient protein synthesis.[5][7]

The absence or deficiency of these modifications can lead to translational frameshifting, reduced translational efficiency, and a range of cellular stress phenotypes.[5]

Part 2: The Biosynthesis of nm⁵s²U and its Derivatives: A Tale of Two Domains

The biosynthesis of nm⁵s²U and its relatives is a multi-step enzymatic process that differs between prokaryotic domains and is specialized in eukaryotic mitochondria.

Prokaryotic Pathways: Gram-Negative vs. Gram-Positive

In Gram-negative bacteria like Escherichia coli, the pathway to mnm⁵s²U is well-characterized.[2][5] It begins with the action of the MnmE-MnmG enzyme complex, which adds a carboxymethylaminomethyl group to the C5 position of the wobble uridine.[5][8] Subsequently, the bifunctional enzyme MnmC carries out the final two steps: its FAD-dependent oxidase domain first converts the intermediate to nm⁵s²U, and then its S-adenosylmethionine (SAM)-dependent methyltransferase domain methylates the amino group to form the final mnm⁵s²U product.[5][9][10]

In Gram-positive bacteria such as Bacillus subtilis, which lack an MnmC ortholog, a different set of enzymes performs the final steps.[8][9] After the initial modification by the conserved MnmE-MnmG complex, an FAD-dependent oxidoreductase, YurR, converts the cmnm⁵(s²)U intermediate to nm⁵(s²)U.[8] Following this, a distinct methyltransferase, MnmM, completes the synthesis of mnm⁵(s²)U.[8][9][10]

Caption: Prokaryotic biosynthesis of mnm⁵s²U.

The Mitochondrial Pathway and its Link to Human Disease

In mammalian mitochondria, a similar modification is crucial for the translation of mitochondrially-encoded proteins essential for oxidative phosphorylation. Here, the wobble uridine of specific mitochondrial tRNAs (mt-tRNAs) is modified to 5-taurinomethyl-2-thiouridine (τm⁵s²U) .[1][11] This pathway is catalyzed by a complex of nuclear-encoded proteins that are imported into the mitochondria.

The key players in this process are:

-

GTPBP3 (GTP binding protein 3) and MTO1 (Mitochondrial tRNA translation optimization 1): These proteins are the human homologs of the bacterial MnmE and MnmG, respectively.[12][13][14] They are thought to work together to catalyze the addition of the taurinomethyl group to the wobble uridine.[6][12]

-

TRMU (tRNA 2-thiouridylase 1), also known as MTU1: This enzyme is responsible for the thiolation at the C2 position of the uridine base.[12][14]

Mutations in the GTPBP3, MTO1, and TRMU genes impair the formation of τm⁵s²U, leading to defects in mitochondrial translation and subsequent dysfunction of the oxidative phosphorylation system.[6][12][15] This dysfunction is the underlying cause of several severe mitochondrial diseases, including:

-

Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS)

The cellular consequences of deficient τm⁵s²U modification can trigger complex signaling cascades. For instance, defects in MTO1 and GTPBP3 have been shown to impact the HIF-PPARγ-UCP2-AMPK axis , leading to distinct metabolic reprogramming in affected cells.[12] MTO1 deficiency is associated with inactivation of AMPK and activation of HIF-1, leading to an uncoupling of glycolysis and oxidative phosphorylation and the accumulation of lipid droplets.[12] In contrast, GTPBP3 deficiency appears to activate AMPK, suggesting that these proteins may have roles beyond tRNA modification.[12]

Caption: Mitochondrial τm⁵s²U pathway and disease linkage.

Part 3: Experimental Analysis of nm⁵s²U in tRNA

Studying tRNA modifications requires a multi-step workflow, from isolating high-quality tRNA to employing sensitive analytical techniques for detection and quantification.

Workflow Overview

The general workflow for analyzing nm⁵s²U and its derivatives involves four key stages: isolation of total RNA, enrichment of the tRNA fraction, enzymatic digestion of tRNA into individual nucleosides, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for tRNA modification analysis.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies to provide a robust starting point for researchers.[18][19][20][21]

Rationale: The initial and most critical step is to obtain a pure tRNA fraction, free from contaminating DNA and larger RNA species like ribosomal RNA (rRNA) and mRNA. The use of acidic phenol is key, as it causes DNA to partition into the organic phase, leaving RNA in the aqueous phase.[21] Subsequent lithium chloride (LiCl) precipitation is a size-selection step; large RNAs are precipitated, while smaller RNAs like tRNA remain in the supernatant.[21]

Materials:

-

Cell pellet or tissue sample

-

Resuspension Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

-

Acid Phenol:Chloroform (pH 4.5)

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

8 M LiCl solution

-

Nuclease-free water

Procedure:

-

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Resuspension Buffer.

-

Phenol Extraction: Add an equal volume of acid phenol:chloroform, vortex vigorously for 1 minute, and incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

-

Ethanol Precipitation (Total RNA): Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

-

Pelleting Total RNA: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Wash: Wash the pellet with 1 mL of ice-cold 70% ethanol, centrifuge again for 5 minutes, and carefully remove all supernatant. Air-dry the pellet for 5-10 minutes.

-

tRNA Enrichment (LiCl Precipitation): Resuspend the total RNA pellet in 200 µL of nuclease-free water. Add an equal volume of 8 M LiCl and incubate on ice for 30 minutes.

-

Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant contains the tRNA and other small RNAs. The pellet contains the larger rRNA and mRNA.

-

Final tRNA Precipitation: Transfer the supernatant to a new tube. Add 2.5 volumes of ice-cold 100% ethanol and precipitate as in steps 4-6.

-

Final Resuspension: Resuspend the final tRNA pellet in an appropriate volume of nuclease-free water. Assess quality and quantity using a Nanodrop spectrophotometer (A260/280 ratio should be ~2.0) and by running an aliquot on a denaturing polyacrylamide gel.[21]

Rationale: To analyze the modification status, the tRNA polymer must be broken down into its constituent nucleosides. This is achieved using a cocktail of enzymes that cleave the phosphodiester bonds. The resulting mixture of nucleosides is then separated by liquid chromatography and analyzed by tandem mass spectrometry.[18][19][22] LC separates the nucleosides based on their physicochemical properties, and MS/MS allows for both identification (based on mass-to-charge ratio and fragmentation pattern) and quantification. Dynamic Multiple Reaction Monitoring (DMRM) is a highly sensitive and specific MS method for quantifying known target molecules, making it ideal for studying specific tRNA modifications.[19]

Materials:

-

Enriched tRNA sample

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Digestion Reaction: In a microfuge tube, combine:

-

5-10 µg of enriched tRNA

-

Nuclease P1 (final concentration ~2 units/µg RNA)

-

BAP (final concentration ~0.1 units/µg RNA)

-

Reaction buffer (as per enzyme manufacturer's recommendation)

-

Bring to a final volume of 50 µL with nuclease-free water.

-

-

Incubation: Incubate at 37°C for 2-4 hours.

-

Sample Preparation for MS: Centrifuge the digest at 10,000 x g for 5 minutes to pellet any undigested material or enzyme. Transfer the supernatant to an LC-MS vial.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 reversed-phase LC column. Elute the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with a heated electrospray ionization (HESI) source.

-

Quantification: Use Dynamic Multiple Reaction Monitoring (DMRM) to detect the specific parent ion -> fragment ion transitions for canonical nucleosides (A, C, G, U) and the modified nucleoside of interest (e.g., nm⁵s²U).[19] The relative abundance of the modified nucleoside can be calculated by comparing its peak area to that of a canonical nucleoside.

-

Data Presentation and Interpretation

Quantitative data from LC-MS/MS analysis should be summarized in a clear, tabular format to allow for easy comparison between different experimental conditions (e.g., wild-type vs. mutant cells).

Table 1: Hypothetical Quantification of nm⁵s²U in tRNA

| Sample | Genotype | Relative Abundance of nm⁵s²U (normalized to Guanosine) | Fold Change (vs. WT) |

| 1 | Wild-Type | 0.015 ± 0.002 | 1.0 |

| 2 | mnmC knockout | < 0.001 (Below Limit of Detection) | N/A |

| 3 | yurR knockout | 0.002 ± 0.0005 | 0.13 |

Part 4: Functional Assays for Assessing the Impact of nm⁵s²U Deficiency

Beyond detection, it is crucial to understand the functional consequences of losing the nm⁵s²U modification. Functional assays can directly measure the impact on tRNA aminoacylation and translational fidelity.

Protocol 3: In Vitro Aminoacylation Assay

Rationale: This assay determines if the absence of a modification affects the ability of the tRNA to be "charged" with its cognate amino acid by its specific aminoacyl-tRNA synthetase (aaRS).[23][24][25] The most common method involves using a radioactively labeled amino acid. The charged tRNA (aminoacyl-tRNA) is precipitated by trichloroacetic acid (TCA), while the free radioactive amino acid is not. The amount of radioactivity in the precipitate is proportional to the amount of charged tRNA.

Materials:

-

Enriched tRNA (from wild-type and modification-deficient strains)

-

Purified cognate aminoacyl-tRNA synthetase (e.g., LysRS for tRNA-Lys)

-

Radioactively labeled amino acid (e.g., [³H]-Lysine)

-

ATP and MgCl₂

-

Aminoacylation buffer

-

5% Trichloroacetic Acid (TCA)

-

Whatman 3MM filter pads

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mix containing the aminoacylation buffer, ATP, MgCl₂, the purified aaRS, and the [³H]-amino acid.

-

Initiate Reaction: Start the reaction by adding the tRNA sample. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mix and spot it onto a labeled Whatman filter pad.

-

Precipitation: Immediately plunge the filter pad into ice-cold 5% TCA. Wash the pads three times with cold 5% TCA to remove any unreacted [³H]-amino acid.

-

Final Wash: Perform a final wash with ethanol to dry the pads.

-

Quantification: Place each dried filter pad in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the radioactivity (counts per minute) against time to determine the initial rate of aminoacylation for both the wild-type and modified tRNA. A significantly lower rate for the unmodified tRNA indicates that the modification is important for aaRS recognition or catalysis.[23]

Conclusion

The study of this compound and its related modifications sits at a compelling intersection of basic molecular biology, human genetics, and translational medicine. Understanding its biosynthesis, its precise role in codon recognition, and the pathological consequences of its absence provides deep insights into the importance of the tRNA epitranscriptome. The methodologies outlined in this guide—from tRNA isolation and mass spectrometric analysis to functional aminoacylation assays—provide a robust framework for researchers to probe the function of this critical modification. As our analytical tools become more sensitive and our understanding of cellular signaling deepens, the intricate connections between tRNA modifications, metabolic regulation, and human disease will undoubtedly continue to be a fertile ground for discovery.

References

-

Lee, J. (n.d.). Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis. GIST Scholar. Retrieved from [Link]

-

CD Genomics. (n.d.). tRNA Modification Analysis by MS. Retrieved from [Link]

-

Yuan, B., Su, X., Johnson, B., et al. (2024). Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications. eScholarship.org. Retrieved from [Link]

-

Ge, D., Tan, M., & Li, Z. (2021). Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(5), 2969–2976. Retrieved from [Link]

-

Chan, C. T., Pang, Y. L., & Dedon, P. C. (2012). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of a novel this compound methyltransferase in tRNA modification. Retrieved from [Link]

-

Lee, J., Kim, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(7), 3335–3348. Retrieved from [Link]

-

Lee, J., Kim, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(7), 3335–3348. Retrieved from [Link]

-

Torres-Torronteras, J., et al. (2018). Defects in the mitochondrial-tRNA modification enzymes MTO1 and GTPBP3 promote different metabolic reprogramming through a HIF-PPARγ-UCP2-AMPK axis. Cell Reports, 25(11), 3219-3229.e4. Retrieved from [Link]

-

Reactome. (n.d.). GTPBP3 and MTO1 transform uridine-34 yielding 5-taurinomethyluridine-34 in tRNA. Retrieved from [Link]

-

Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics, 5, 50. Retrieved from [Link]

-

Li, X., & Guan, M. X. (2021). human tRNA taurine modification enzyme GTPBP3 is an active GTPase linked to mitochondrial diseases. Nucleic Acids Research, 49(6), 3363–3375. Retrieved from [Link]

-

Armengod, M. E., et al. (2012). Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis. Journal of Bacteriology, 194(12), 3245–3246. Retrieved from [Link]

-

University of Strasbourg. (n.d.). Illuminating the Molecular Foundations of Mitochondrial Diseases: Carboxyaminomethylation of tRNAs and Intriguing Integration with Redox Metabolism. Retrieved from [Link]

-

Sanchez-Caballero, L., et al. (2015). Defective Expression of the Mitochondrial-tRNA Modifying Enzyme GTPBP3 Triggers AMPK-Mediated Adaptive Responses Involving Complex I Assembly Factors, Uncoupling Protein 2, and the Mitochondrial Pyruvate Carrier. PLOS ONE, 10(12), e0144273. Retrieved from [Link]

-

Bio-protocol. (n.d.). Isolation of tRNA from Biological Samples. Retrieved from [Link]

-

Giege, R., et al. (2000). New chromatographic and biochemical strategies for quick preparative isolation of tRNA. Nucleic Acids Research, 28(12), e58. Retrieved from [Link]

-

Björk, G. R., et al. (2007). A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast. RNA, 13(8), 1245–1255. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway that introduces the m 5 s 2 U (cmnm 5 s 2 U) modification of mitochondrial tRNAs. Retrieved from [Link]

-

Dever, T. E., & Green, R. (2023). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Journal of Biological Chemistry, 299(8), 104975. Retrieved from [Link]

-

Avcilar-Kucukgoze, I., et al. (2020). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. STAR Protocols, 1(3), 100187. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. Retrieved from [Link]

-

Lauhon, C. T. (2024). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Bacteriology, e0023524. Retrieved from [Link]

-

Yokoyama, S., et al. (1985). Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon. Proceedings of the National Academy of Sciences, 82(15), 4905–4909. Retrieved from [Link]

-

Giegé, R. (2023). tRNA identity landscape for aminoacylation and beyond. Nucleic Acids Research, 51(4), 1493–1512. Retrieved from [Link]

-

ResearchGate. (n.d.). General methods for detection and analysis of tRNA modifications. Retrieved from [Link]

-

Musier-Forsyth, K., & Martinis, S. A. (2010). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in enzymology, 472, 235–252. Retrieved from [Link]

-

ResearchGate. (n.d.). Downregulation of m 5 (s 2 )U in culture cells and animal tissues upon.... Retrieved from [Link]

-

Pang, Y. L. S., et al. (2020). A Label-Free Assay for Aminoacylation of tRNA. Molecules, 25(19), 4567. Retrieved from [Link]

-

Hartman, M. C., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences, 103(12), 4356–4361. Retrieved from [Link]

-

ResearchGate. (n.d.). A Label-Free Assay for Aminoacylation of tRNA. Retrieved from [Link]

-

ResearchGate. (n.d.). m 5 s 2 U modification of mitochondrial tRNAs and pathogenic mutations.... Retrieved from [Link]

-

Nakano, S., et al. (2016). Mammalian NSUN2 introduces 5-methylcytidines into mitochondrial tRNAs. Nucleic Acids Research, 44(2), 835–843. Retrieved from [Link]

-

D'Silva, S., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 24(10), 1343–1352. Retrieved from [Link]

-

Lee, J., et al. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(7), 3335-3348. Retrieved from [Link]

-

F1000Research. (n.d.). Absent in Melanoma 2 Gene Associated Periodontitis and Coronary Heart Disease. Retrieved from [Link]

Sources

- 1. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. GIST Scholar: Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Defects in the mitochondrial-tRNA modification enzymes MTO1 and GTPBP3 promote different metabolic reprogramming through a HIF-PPARγ-UCP2-AMPK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | GTPBP3 and MTO1 transform uridine-34 yielding 5-taurinomethyluridine-34 in tRNA [reactome.org]

- 14. Defective Expression of the Mitochondrial-tRNA Modifying Enzyme GTPBP3 Triggers AMPK-Mediated Adaptive Responses Involving Complex I Assembly Factors, Uncoupling Protein 2, and the Mitochondrial Pyruvate Carrier | PLOS One [journals.plos.org]

- 15. master-physique-biologie.fr [master-physique-biologie.fr]

- 16. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian NSUN2 introduces 5-methylcytidines into mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 19. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 20. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

5-aminomethyl-2-thiouridine chemical structure and properties

An In-Depth Technical Guide to 5-aminomethyl-2-thiouridine (nm⁵s²U): Structure, Function, and Analysis

Executive Summary

This compound (nm⁵s²U) is a post-transcriptionally modified pyrimidine nucleoside found at the wobble position (U34) of specific bacterial transfer RNAs (tRNAs). As a crucial intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), it plays a pivotal role in maintaining translational fidelity and efficiency. The biosynthetic pathways leading to nm⁵s²U and its subsequent methylation are distinct between Gram-negative and Gram-positive bacteria, presenting a compelling area for targeted antimicrobial drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and detailed methodologies for the analysis of nm⁵s²U, tailored for researchers in molecular biology, biochemistry, and drug discovery.

Introduction to a Key Player in Translation

Post-transcriptional modifications of tRNA are essential for regulating gene expression, ensuring the structural stability of the tRNA molecule, and guaranteeing the accuracy of protein synthesis.[1] Among the more than 150 known modifications, those occurring at the anticodon loop, particularly at the wobble position 34, are critical for decoding messenger RNA (mRNA).[2][3]

This compound, abbreviated as nm⁵s²U, is one such modification. It is a derivative of uridine characterized by two key alterations to the uracil base: a sulfur atom replacing the oxygen at the C2 position (a thiolation) and an aminomethyl group attached to the C5 position.[4] This molecule is not the final product in its pathway but serves as the direct precursor to 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), a modification that enhances the conformational rigidity of the anticodon loop, thereby restricting wobble pairing and ensuring precise codon recognition.[1] The enzymes responsible for the biosynthesis of nm⁵s²U are essential for bacterial fitness and virulence, making them attractive targets for novel antibiotic strategies.[5][6]

Chemical Structure and Physicochemical Properties

The unique structural features of nm⁵s²U dictate its chemical behavior and biological function. The presence of the 2-thio group and the C5-aminomethyl substituent significantly alters the electronic properties of the pyrimidine ring compared to standard uridine.

Chemical Structure

The IUPAC name for this compound is 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one.[4]

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 20722666.[4]

Physicochemical Data

The properties of nm⁵s²U are critical for its function and for the development of analytical methods. The aminomethyl side chain has an estimated pKa value of over 9.0, meaning it is predominantly protonated and carries a positive charge at physiological pH.[1] This ionization is a key consideration for its interaction with enzymes and for chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₅S | [4][7] |

| Molecular Weight | 289.31 g/mol | [4] |

| CAS Number | 109666-14-0 | [7] |

| Monoisotopic Mass | 289.07324176 Da | [4] |

| Topological Polar Surface Area | 165.82 Ų | [8] |

| XLogP3 (Computed) | -2.3 | [4] |

| Hydrogen Bond Donors | 5 | [8] |

| Hydrogen Bond Acceptors | 8 | [8] |

| pKa (N3-H, estimated) | ~8.1 | [9] |

| pKa (C5-CH₂NH₂, estimated) | >9.0 | [1] |

Biological Significance and Biosynthesis

The primary role of nm⁵s²U is as an intermediate in the formation of mnm⁵s²U, a modification found in the anticodon of tRNAs that read codons ending in A or G (NNA/NNG codons), such as tRNALys(UUU), tRNAGlu(UUC), and tRNAGln(UUG).[2] The pathway to generate this modification diverges significantly between bacterial lineages.

Biosynthetic Pathways: A Tale of Two Systems

In all cases, the journey begins with 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). The subsequent steps define the divergence.

-

Gram-Negative Bacteria (e.g., Escherichia coli) : A single, bifunctional enzyme, MnmC , orchestrates the final two steps.[2]

-

Gram-Positive Bacteria (e.g., Bacillus subtilis) : These organisms lack a homolog for MnmC and instead employ two separate enzymes to accomplish the same transformation.[2][3]

-

An FAD-dependent oxidoreductase, YurR , is responsible for the conversion of cmnm⁵s²U into nm⁵s²U.

-

A distinct methyltransferase, MnmM (formerly YtqB), then uses SAM to methylate nm⁵s²U, completing the synthesis of mnm⁵s²U.[3]

-

This divergence in enzymatic machinery provides a clear rationale for designing species-specific antimicrobial agents. Targeting MnmC or the YurR/MnmM pair could disrupt translational fidelity, leading to proteotoxic stress and attenuating bacterial virulence.

Methodologies for Study and Analysis

As a low-abundance, modified nucleoside, the study of nm⁵s²U requires specialized and sensitive techniques for its synthesis and characterization.

Rationale for Chemical Synthesis

While nm⁵s²U can be obtained from the hydrolysis of tRNA from specific bacterial mutants, this approach yields very small quantities. Chemical synthesis is necessary to produce sufficient material for use as an analytical standard, for enzymatic assays, or for incorporation into synthetic RNA oligonucleotides. A plausible synthetic route, based on related chemistries, involves several key stages:[11][12]

-

Protection Strategy : The starting material, 2-thiouridine, must be protected. The 2',3'-hydroxyls of the ribose are typically protected as an isopropylidene acetal. The reactive aminomethyl side chain must be introduced from a protected precursor or protected after installation (e.g., with a trifluoroacetyl group).

-

C5-Functionalization : A Mannich-type reaction on the protected 2-thiouridine with formaldehyde and a protected amine (like a phthalimide or a trifluoroacetamide derivative) can install the C5-aminomethyl group.

-

Deprotection : The final step involves the careful removal of all protecting groups under conditions that do not degrade the sensitive 2-thio group or the nucleoside itself. This typically involves acidic hydrolysis for the ribose protection and basic conditions for the amine protection.

The choice of protecting groups is critical to avoid side reactions, particularly the oxidative desulfurization of the 2-thiocarbonyl group during phosphoramidite-based RNA synthesis.[12]

Experimental Protocol: Analysis of nm⁵s²U from Bacterial tRNA

The gold-standard method for identifying and quantifying nm⁵s²U is reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).[10] The following protocol outlines a robust workflow.

Step 1: Isolation of Total tRNA

-

Culture bacterial cells (e.g., E. coli ΔmnmC mutant, which accumulates nm⁵s²U) to mid-log phase.

-

Harvest cells by centrifugation and lyse them using standard methods (e.g., sonication or bead beating).

-

Perform a phenol-chloroform extraction to remove proteins and DNA.

-

Precipitate total RNA with isopropanol or ethanol.

-

Isolate the small RNA fraction, including tRNA, using anion-exchange chromatography (e.g., DEAE-cellulose column) or a commercial kit.

Step 2: Enzymatic Digestion to Nucleosides

-

Resuspend the purified tRNA in a nuclease P1 buffer (e.g., 20 mM ammonium acetate, pH 5.3).

-

Add Nuclease P1 (to cleave phosphodiester bonds) and incubate at 37°C for 2-4 hours. The rationale here is to digest the RNA polymer into individual 5'-mononucleotides.

-

Add bacterial alkaline phosphatase and an appropriate buffer (e.g., Tris-HCl, pH 8.0) to dephosphorylate the mononucleotides into free nucleosides. Incubate at 37°C for an additional 2 hours.

-

Centrifuge the sample at high speed to pellet any undigested material or protein.

Step 3: HPLC Separation

-

Column : A reverse-phase C18 column (e.g., 2.1 x 100 mm, <5 µm particle size) is standard.

-

Mobile Phase A : 10 mM ammonium acetate, pH 5.0, in 95:5 water/methanol.[10]

-

Mobile Phase B : 100% Methanol or Acetonitrile.

-

Gradient : A typical gradient would start with 0% B for several minutes, followed by a slow ramp to a higher percentage of B to elute the more hydrophobic modified nucleosides. A specific example for E. coli nucleosides is:

-

0-20 min: 0% B

-

20-22.5 min: Ramp to 16.1% B

-

22.5-24 min: Ramp to 100% B

-

Hold at 100% B for 4 minutes, then re-equilibrate at 0% B.[10]

-

-

Flow Rate : ~0.2-0.5 mL/min.

-

Detection : Set the UV detector to 314 nm. While most nucleosides absorb around 260 nm, the 2-thio group has a distinct absorbance maximum around 314 nm, which provides excellent selectivity and an improved signal-to-noise ratio for thiolated species.[2]

Step 4: Identification and Quantification

-

Identification : The primary identification is by retention time comparison to a pure, chemically synthesized nm⁵s²U standard.

-

Confirmation (LC-MS/MS) : For unambiguous identification, the column eluent is directed to a mass spectrometer. nm⁵s²U can be identified by its specific mass-to-charge ratio (m/z) in positive ion mode ([M+H]⁺ = 290.08) and its characteristic fragmentation pattern.[10]

-

Quantification : The amount of nm⁵s²U is determined by integrating the area under its corresponding peak in the UV chromatogram and comparing it to a standard curve generated with known concentrations of the pure standard.

Sources

- 1. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H15N3O5S | CID 20722666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The synthesis of 5-carboxymethylaminomethyluridine and 5-carboxymethylaminomethyl-2-thiouridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

discovery of 5-aminomethyl-2-thiouridine modification

Technical Guide: Discovery and Characterization of 5-Aminomethyl-2-Thiouridine ( )

Executive Summary

The modification This compound (

Its discovery marked a paradigm shift in RNA biology, moving from simple structural cataloging to understanding the complex enzymatic machinery—MnmE/MnmG in bacteria and GTPBP3/MTO1 in mitochondria—that orchestrates translational fidelity. This guide details the structural elucidation, biosynthetic pathways, and modern detection protocols for

Part 1: Structural Elucidation & Chemical Identity

The Chemical Architecture

The

-

2-Thiolation (

): The oxygen at position 2 is replaced by sulfur. -

5-Aminomethylation (

): An aminomethyl group is attached to position 5.[1][3][4][6][7]

Historical Context: From "Unknown Spot" to Defined Structure

Early RNA sequencing (1970s-80s) utilizing 2D thin-layer chromatography often identified "mystery spots" at the wobble position.

-

The Challenge: Traditional sequencing methods (enzymatic digestion) often failed because the bulky modifications blocked reverse transcriptases or nucleases.

-

The Breakthrough: The application of Liquid Chromatography-Mass Spectrometry (LC-MS) allowed for the precise determination of the mass-to-charge ratio (

for the protonated form), confirming the addition of sulfur (+16 Da over O) and the aminomethyl side chain.

Part 2: Biosynthetic Machinery (The Core Discovery)

The discovery of the enzymes responsible for this modification defined the field. It revealed a GTP-dependent "molecular switch" mechanism that is conserved from bacteria to human mitochondria.

The Bacterial Paradigm: MnmE and MnmG

In E. coli, the formation of

-

The Sulfur Relay (Position 2): The sulfur does not come from free cysteine but is shuttled via a relay: IscS

TusA -

The Aminomethylation (Position 5): This is catalyzed by the MnmE-MnmG complex .[1][3][5][7]

-

Maturation: In E. coli, the bifunctional enzyme MnmC converts the precursor

into the final

The Mitochondrial Homologs: GTPBP3 and MTO1

Human mitochondria utilize homologs of the bacterial machinery, linking this modification to severe metabolic diseases.

-

GTPBP3: Homolog of MnmE.

-

MTO1: Homolog of MnmG.

-

Divergence: Instead of glycine/ammonium, the mitochondrial machinery often incorporates taurine , resulting in 5-taurinomethyl-2-thiouridine (

). The "discovery" here was the identification that taurine deficiency or mutations in GTPBP3/MTO1 lead to unmodified U34, causing mitochondrial translation failure (MELAS/MERRF-like phenotypes).

Pathway Visualization

The following diagram illustrates the parallel pathways in bacteria and mitochondria.

Caption: Comparative biosynthesis of this compound derivatives in bacteria vs. human mitochondria.

Part 3: Functional Significance & Clinical Implications

The Wobble Mechanism

The U34 modification is not decorative; it is functional.

-

Decoding: Unmodified U34 can promiscuously bind U, C, A, or G. The

modification restricts this. The 2-thio group enforces a rigid conformation that prefers A and G (purines), while the 5-aminomethyl group prevents pairing with U or C. -

Fidelity: Loss of this modification results in +1 frameshifts. The ribosome stalls at Lys/Glu codons, causing the P-site tRNA to slip, leading to the synthesis of aberrant proteins.

Clinical Relevance: Mitochondrial Cardiomyopathies

Defects in the biosynthesis of these modifications are directly linked to human disease.

-

MTO1/GTPBP3 Mutations: Lead to hypertrophic cardiomyopathy and lactic acidosis (COXPD23). The lack of

impairs the translation of the 13 mtDNA-encoded proteins (essential for OXPHOS), causing energy failure. -

Therapeutic Angle: Research suggests that taurine supplementation can sometimes rescue the phenotype in partial knockdown models, highlighting the direct link between substrate availability and modification efficiency.

Part 4: Detection & Quantification Protocol

Objective: To detect and quantify

Sample Preparation (Critical Step)

Note: The thiocarbonyl group (

-

RNA Isolation: Isolate total RNA or enrich for tRNA (using size-exclusion chromatography or precipitation).

-

Digestion:

-

Dissolve 1-5 µg RNA in buffer containing Deferoxamine (to chelate iron and prevent oxidation).

-

Add Nuclease P1 (2 U) and Bacterial Alkaline Phosphatase (BAP).

-

Incubate at 37°C for 2-4 hours.

-

Crucial: Add DTT (1 mM) or Ascorbic Acid to the digestion mix to protect the 2-thio group.

-

-

Filtration: Pass through a 10 kDa MWCO filter to remove enzymes.

LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Thermo Altis or Sciex QTRAP) coupled to UHPLC.

| Parameter | Setting / Value |

| Column | C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate (pH 5.3) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-2 min: 0% B; 2-10 min: 0-10% B; 10-15 min: 10-40% B. |

| Ionization | ESI Positive Mode |

MRM Transitions (Target Table)

Note: Values may vary slightly based on protonation state and instrument calibration.

| Analyte | Precursor Ion ( | Product Ion ( | Retention Logic |

| 290.1 | 158.1 (Base + H) | Elutes later than U due to thio-group. | |

| 304.1 | 172.1 (Base + H) | Major bacterial form. | |

| 348.1 | 216.1 (Base + H) | Intermediate. | |

| 460.1 | 328.1 (Base + H) | Mitochondrial form (Taurine adduct). |

References

-

Suzuki, T., et al. (2002). Taurine as a constituent of mitochondrial tRNAs: new insights into the functions of taurine and human mitochondrial diseases.[10] EMBO Journal. Link

-

Yasukawa, T., et al. (2001). Defect in modification at the anticodon wobble nucleotide of mitochondrial tRNA(Lys) with the MERRF encephalomyopathy pathogenic mutation. PNAS. Link

-

Armengod, M. E., et al. (2014). The MnmE/MnmG tRNA modification machinery: A key player in the control of bacterial virulence. Virulence. Link

-

Varrone, F., et al. (2008). The mitochondrial ribosome: a target for tRNA modification enzymes. Mitochondrion.[11] Link

-

Asano, K., et al. (2018). Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease.[10] Nucleic Acids Research.[2] Link

Sources

- 1. GIST Scholar: Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 2. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Defects in the mitochondrial-tRNA modification enzymes MTO1 and GTPBP3 promote different metabolic reprogramming through a HIF-PPARγ-UCP2-AMPK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | GTPBP3 and MTO1 transform uridine-34 yielding 5-taurinomethyluridine-34 in tRNA [reactome.org]

- 11. researchgate.net [researchgate.net]

The Biosynthetic and Functional Landscape of 5-Aminomethyl-2-thiouridine (nm⁵s²U)

[1][2][3][4][5]

Executive Summary

5-aminomethyl-2-thiouridine (nm⁵s²U) is a hypermodified nucleoside located exclusively at the wobble position (U34) of specific transfer RNAs (tRNA-Lys, tRNA-Glu, and tRNA-Gln).[1][2] It represents a critical biosynthetic node in bacteria, serving as the immediate precursor to the terminal modification 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). Its presence is essential for the thermodynamic stabilization of the codon-anticodon helix, ensuring translational fidelity and preventing ribosomal frameshifting. This guide details the chemical identity, differential biosynthetic pathways in Gram-negative vs. Gram-positive bacteria, and the analytical methodologies required for its detection.

Chemical Identity & Structural Biology

Physicochemical Properties

nm⁵s²U is characterized by two distinct modifications on the uridine scaffold:

-

C2-Thiolation: The oxygen at position 2 is replaced by sulfur.[3] This enhances the stacking capability of the base and favors the C3'-endo ribose pucker, rigidifying the anticodon loop.

-

C5-Aminomethylation: An aminomethyl group (-CH₂NH₂) is attached to position 5.[4] This group is positively charged at physiological pH, allowing it to neutralize the phosphate backbone's negative charge or interact with ribosomal rRNA, stabilizing the wobble geometry.

Table 1: Chemical Specifications of nm⁵s²U

| Property | Specification |

| IUPAC Name | 5-(aminomethyl)-2-thiouridine |

| Common Abbreviation | nm⁵s²U |

| Molecular Formula | C₁₀H₁₅N₃O₅S |

| Monoisotopic Mass | ~289.07 Da |

| Key Functional Group | Primary amine (C5), Thione (C2) |

| pKa (C5-amine) | ~9.0 (Protonated at physiological pH) |

Tautomeric Equilibrium

Unlike canonical uridine, the 2-thio group shifts the tautomeric equilibrium. nm⁵s²U predominantly exists in the thione form rather than the thiol form. This electronic distribution is crucial for its ability to base-pair with Guanosine (G) and Adenosine (A) at the mRNA wobble position, facilitating the reading of split codons (e.g., AAA/AAG for Lysine).

Natural Occurrence & Phylogeny

Bacterial Distribution

The occurrence of nm⁵s²U is phylogenetically distinct. It is rarely a terminal modification in wild-type organisms but acts as a stable intermediate or a terminal marker in specific metabolic contexts.

-

Gram-Negative Bacteria (e.g., E. coli): nm⁵s²U is a transient intermediate. It is rapidly methylated to mnm⁵s²U. Accumulation of nm⁵s²U is observed only in mnmC mutants or under specific stress conditions where S-adenosylmethionine (SAM) is limiting.

-

Gram-Positive Bacteria (e.g., B. subtilis, S. aureus): nm⁵s²U is a distinct metabolic checkpoint. These organisms lack the bifunctional MnmC enzyme and instead utilize a two-enzyme system (MnmL/MnmM) to process this nucleoside.

-

Mitochondria/Plastids: While bacterial homologs exist in mitochondria (e.g., MTO1/GTPBP3), mammalian mitochondria typically produce taurinomethyl derivatives (tm⁵s²U), not aminomethyl. Therefore, nm⁵s²U is a specific biomarker for bacterial translation machinery.

Target tRNAs

nm⁵s²U is strictly conserved at position 34 (Wobble) of:

-

tRNA-Lys (UUU)

-

tRNA-Glu (UUC)

-

tRNA-Gln (UUG)

Biosynthetic Mechanics

The synthesis of nm⁵s²U is a multi-enzyme cascade involving sulfur relay systems and folate-dependent carbon transfers.[2]

The Thiolation Pathway (C2 Position)

Before C5 modification affects the identity, the C2 position must be thiolated. This is catalyzed by MnmA (in E. coli), which receives sulfur from a relay chain involving IscS → TusA → TusBCD → TusE .[2][5]

The C5 Modification Pathway

The formation of the aminomethyl group occurs via two routes, both converging at the MnmE-MnmG complex.[4][2]

-

Route A (Major - Glycine Dependent): MnmE/G utilizes methylene-tetrahydrofolate (THF) and glycine to form cmnm⁵s²U (carboxymethylaminomethyl). This is then demodified to nm⁵s²U.

-

Route B (Minor - Ammonium Dependent): MnmE/G utilizes ammonium directly to form nm⁵s²U in a single step.

Maturation Divergence

The fate of nm⁵s²U depends on the organism's enzymatic repertoire.

-

In E. coli: The bifunctional enzyme MnmC performs two reactions:[4][6][7][8][2]

-

In B. subtilis:

-

MnmL (YurR): Converts cmnm⁵s²U → nm⁵s²U.

-

MnmM (YtqB): Methylates nm⁵s²U → mnm⁵s²U.

-

Visualization: Biosynthetic Pathway of nm⁵s²U[1][2][3][4][5][7][12][13]

Figure 1: The biosynthetic convergence and divergence of nm⁵s²U in prokaryotes. Note the central role of nm⁵s²U as the gateway to the final methylated product.

Functional Consequence

Wobble Base Pairing Dynamics

The primary function of nm⁵s²U is to expand the decoding capacity of tRNA.

-

U:A Pairing: The standard Watson-Crick geometry is stabilized by the C2-thio group, which clamps the ribose in a rigid C3'-endo conformation.

-

U:G Pairing: The C5-aminomethyl group prevents steric clash and allows the "wobble" geometry required to read G-ending codons.

Without the nm⁵s²U (or its methylated derivative), the tRNA cannot efficiently read both A- and G-ending codons, leading to ribosome stalling.

Frameshift Suppression

The modification is critical for preventing +1 frameshifts. The rigid anticodon loop structure ensures that the tRNA stays locked in the P-site during translocation. Loss of the s² or nm⁵ group results in "slippery" tRNAs that can slide along the mRNA, causing the ribosome to skip a base and produce non-functional proteins.

Analytical Methodologies

To detect and quantify nm⁵s²U, researchers must employ high-resolution separation techniques due to its structural similarity to other uridine derivatives.

LC-MS/MS Protocol (Gold Standard)

Principle: Enzymatic digestion of tRNA followed by Liquid Chromatography coupled with Tandem Mass Spectrometry.

Protocol Steps:

-

tRNA Isolation: Purify total tRNA using phenol-chloroform extraction or silica columns.

-

Hydrolysis: Digest tRNA (5-10 µg) into nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) at 37°C for 2 hours.

-

Separation: Inject onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase A: 5 mM Ammonium Acetate (pH 5.3).

-

Mobile Phase B: Acetonitrile.

-

-

Detection (MRM Mode): Monitor the transition of the precursor ion to the base fragment.

Table 2: Mass Spectrometry Parameters for nm⁵s²U

| Parameter | Value |

| Precursor Ion [M+H]⁺ | 290.1 m/z |

| Product Ion (Base) | 158.1 m/z (Loss of Ribose -132) |

| Retention Time | Elutes after Uridine but before mnm⁵s²U |

| Collision Energy | ~15-20 eV |

APM Gel Electrophoresis

Principle: [(N-acryloylamino)phenyl]mercuric chloride (APM) is copolymerized into the polyacrylamide gel. The mercury compound interacts specifically with the thiocarbonyl group (s²), retarding the migration of thiolated tRNAs.

-

Utility: Confirms the presence of the s² modification (C2-thiolation) but does not distinguish between nm⁵s²U and mnm⁵s²U. It must be paired with Mass Spec for full identification.

Therapeutic Implications

Antibiotic Targeting

Since the biosynthesis of nm⁵s²U involves bacterial-specific enzymes (MnmE, MnmG, MnmA) that are structurally distinct from human homologs, they represent high-value targets for novel antibiotics. Inhibiting the transition from cmnm⁵s²U to nm⁵s²U (blocking MnmC/MnmL) leads to the accumulation of intermediates that destabilize the ribosome, reducing bacterial fitness.

Mitochondrial Dysfunction

While human mitochondria use taurine-based modifications, the fundamental logic of wobble stabilization is conserved. Mutations in human homologs (e.g., MTO1, TRMU) lead to diseases like mitochondrial encephalomyopathy. Understanding the bacterial nm⁵s²U pathway provides a simplified model for studying the mechanistic failure of these wobble modifications in human disease.

References

-

Biosynthesis of 5-methylaminomethyl-2-thiouridine in Escherichia coli. Journal of Biological Chemistry. [Link][1]

-

Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research. [Link]

-

Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. PLOS ONE. [Link]

-

Modomics: A Database of RNA Modifications (Entry: nm5s2U). Genesilico. [Link]

-

tRNA modification: the crystal structure of the MnmE–MnmG complex. Nature Structural & Molecular Biology. [Link]

Sources

- 1. GIST Scholar: Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 6. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

The Zwitterionic Nature of 5-Aminomethyl-2-thiouridine: A Technical Guide for Drug Development and Molecular Biology

Abstract

5-Aminomethyl-2-thiouridine (nm⁵s²U) is a post-transcriptionally modified nucleoside found at the wobble position (34) of transfer RNA (tRNA) in many organisms. This modification is crucial for the accurate and efficient translation of the genetic code, particularly for codons ending in A or G. A key, yet often overlooked, feature of nm⁵s²U is its existence as a zwitterion under physiological conditions. This guide provides an in-depth technical exploration of the zwitterionic character of nm⁵s²U, detailing its physicochemical properties, experimental and computational validation, and profound implications for its biological function. This document is intended for researchers, scientists, and drug development professionals working with modified nucleosides, RNA therapeutics, and antibiotic development.

Introduction: The Significance of a Charged Wobble Base

Post-transcriptional modifications of tRNA are essential for fine-tuning the process of protein synthesis. Modifications in the anticodon loop, especially at the wobble position, directly influence codon recognition and can prevent frameshifting errors.[1] this compound (nm⁵s²U) is a member of the 5-methyluridine derivative family, which is widely conserved in prokaryotes.[1] The biosynthesis of nm⁵s²U involves a series of enzymatic steps, starting from a standard uridine in the tRNA anticodon. In E. coli, for instance, the MnmE-MnmG enzyme complex initiates the process, followed by the action of the bifunctional MnmC enzyme, which first converts an intermediate to nm⁵s²U and then can further methylate it.[1]

The presence of both a basic amino group and an acidic thiouracil ring system within the same molecule raises the possibility of intramolecular proton transfer, leading to a zwitterionic state. This guide will demonstrate that at physiological pH, nm⁵s²U predominantly exists with a protonated aminomethyl group (-CH₂-NH₃⁺) and a deprotonated N3 position on the thiouracil ring. This charge separation is not merely a chemical curiosity but a critical determinant of its function in the ribosome.

Physicochemical and Structural Properties

The unique properties of nm⁵s²U stem from its distinct chemical structure. Understanding these fundamental characteristics is essential for its synthesis, purification, and analysis.

Core Molecular Features

-

IUPAC Name: 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

-

Molecular Formula: C₁₀H₁₅N₃O₅S

-

Molecular Weight: 289.31 g/mol

-

Canonical SMILES: C1=C(C(=O)NC(=S)N1[C@H]2CO)O">C@@HO)CN

-

InChI Key: LOEDKMLIGFMQKR-JXOAFFINSA-N

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 289.31 g/mol | PubChem CID: 20722666 |

| Molecular Formula | C₁₀H₁₅N₃O₅S | PubChem CID: 20722666 |

| pKa (N3-H of thiouracil) | ~7.1-7.3 | Estimated from related compounds |

| pKa (aminomethyl group) | > 9 | Estimated from related compounds[1] |

| Monoisotopic Mass | 289.0732 Da | MODOMICS |

The Zwitterionic Equilibrium

The zwitterionic nature of nm⁵s²U arises from the interplay of the pKa values of its ionizable groups. The aminomethyl group is basic, with an estimated pKa of over 9, meaning it is predominantly protonated at physiological pH (~7.4).[1] Conversely, the N3 proton of the 2-thiouracil ring is acidic, with a pKa value significantly lower than that of a standard uridine due to the electron-withdrawing nature of the 2-thio modification. For 5-aminoalkyl-substituted 2-thiouridines, this pKa is in the range of 7.1-7.3.

This leads to a situation where, at physiological pH, the molecule is best represented as a zwitterion, with a positive charge on the side chain and a negative charge on the nucleobase.

Sources

Technical Guide: Characterization of the 5-aminomethyl-2-thiouridine (mnm5s2U) Pathway

Executive Summary

The 5-aminomethyl-2-thiouridine (mnm

For drug development professionals, this pathway represents a high-value target. In bacteria, the enzymes responsible (MnmE, MnmG) are virulence factors essential for survival in host environments. In humans, homologs (GTPBP3, MTO1) are linked to severe mitochondrial encephalomyopathies. This guide provides a rigorous technical breakdown of the pathway's mechanism, detection protocols, and therapeutic relevance.

Section 1: The Biosynthetic Machinery

The synthesis of mnm

The Convergent Pathway Diagram

Figure 1: The biosynthetic convergence of sulfur transfer and side-chain modification in E. coli.

Mechanism of Action[4]

The Thiolation Arm (s

U)

The sulfur atom at the C2 position is derived from L-cysteine via a relay system.

-

Sulfur Mobilization: IscS (cysteine desulfurase) extracts sulfur from cysteine.

-

The Relay: Sulfur is transferred as a persulfide through TusA

TusBCD -

Installation: MnmA binds the tRNA and activates the C2 position of U34 by adenylation (forming an acyl-adenylate intermediate). The persulfide sulfur on MnmA (Cys199) then nucleophilically attacks the activated carbon, releasing AMP and installing the sulfur [1, 2].

The Modification Arm (mnm

U)

This process requires the installation of a complex side chain at the C5 position.[3]

-

MnmE-MnmG Complex: MnmE is a G-protein activated by dimerization (GAD). Uniquely, its GTPase activity is potassium-dependent, where K

acts as a "chemical finger" (analogous to the arginine finger in RasGAP) to stabilize the transition state [3].[4][5] The complex uses methylene-tetrahydrofolate (THF) and glycine to install the cmnm -

MnmC (Bifunctional Enzyme):

Note on Gram-Positive Bacteria: Organisms like B. subtilis lack MnmC. They utilize a split pathway involving MnmL (formerly YtqA) and MnmM (formerly YtqB) to achieve the same modification [5].

Section 2: Analytical Characterization

Characterizing this modification requires differentiating between the sulfur status (s

Protocol: APM-Northern Blotting (Thiolation Detection)

Standard Northern blotting cannot distinguish thiolated tRNAs. The addition of [(N-acryloylamino)phenyl]mercuric chloride (APM) to the polyacrylamide gel creates a retardation effect specifically for s

Workflow:

-

Gel Preparation: Polymerize an 8% polyacrylamide/7M urea gel containing 0.05 mg/mL APM.

-

Electrophoresis: Run total RNA (5-10 µg) at <150V. Critical: Run slowly to prevent heating, which can destabilize the Hg-S interaction.

-

Blotting: Transfer to a positively charged nylon membrane.[9]

-

Hybridization: Probe with a

P-labeled oligonucleotide specific to tRNA -

Result: Thiolated tRNA will migrate significantly slower (upper band) compared to non-thiolated tRNA (lower band) [6].

Protocol: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for structural validation.

Sample Preparation[7][8]

-

Digestion: Incubate purified tRNA with Nuclease P1 (2U) and Acid Phosphatase (0.1U) in ammonium acetate buffer (pH 5.3) at 37°C for 2 hours.

-

Neutralization: Add ammonium bicarbonate and Snake Venom Phosphodiesterase (0.1U). Incubate for 2 hours.

-

Filtration: Pass through a 10kDa MWCO spin filter to remove enzymes.

LC-MS/MS Parameters

-

Column: Reverse-phase C18 (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: (A) 0.1% Formic acid in H

O; (B) 0.1% Formic acid in Acetonitrile.[7] -

Ionization: ESI Positive Mode.

Table 1: MRM Transitions for mnm

| Nucleoside | Monoisotopic Mass (Da) | Precursor Ion [M+H] | Primary Product Ion (Base) | Secondary Product Ion |

| mnm | 303.0889 | 304.1 | 172.1 (Base+H) | 273.1, 141.1 |

| s | 260.0470 | 261.1 | 129.1 (Base+H) | - |

| cmnm | 347.0787 | 348.1 | 216.1 (Base+H) | - |

Data derived from Modomics and validated LC-MS protocols [7, 8].

Section 3: Functional & Clinical Implications

Mitochondrial Diseases (Mitochondriopathies)

In human mitochondria, the pathway involves MTU1 (thiolation) and GTPBP3/MTO1 (modification).

-

Pathology: Mutations in GTPBP3 or MTO1 lead to a deficiency in

m -

Clinical Presentation: This results in Hypertrophic Cardiomyopathy (HCM) and Lactic Acidosis due to the failure of mitochondrial translation of subunits required for the Electron Transport Chain (Complex I, III, IV) [9].

Antimicrobial Drug Targeting

The bacterial enzymes MnmE and MnmG are attractive drug targets for two reasons:

-

Essentiality for Virulence: Strains of Salmonella and Yersinia lacking MnmE/G are avirulent because they cannot translate specific stress-response proteins required for host invasion.

-

Mechanistic Divergence: The K

-dependent GTPase mechanism of MnmE is structurally distinct from human Ras-like GTPases, allowing for the design of highly selective inhibitors that do not cross-react with human signaling proteins [3, 10].

References

-

Kambampati, R., & Lauhon, C. T. (2003).[6] MnmA and IscS are required for in vitro 2-thiouridine biosynthesis in Escherichia coli.[6] Biochemistry, 42(4), 1109–1117.[6] Link

-

Numata, T., et al. (2006). Structural basis for sulfur relay to RNA mediated by heterohexameric TusBCD complex. Structure, 14(2), 357-366. Link

-

Scrima, A., & Wittinghofer, A. (2006). Dimerisation-dependent GTPase reaction of MnmE: how potassium acts as GTPase-activating element.[5] The EMBO Journal, 25(12), 2940–2951. Link

-

Makai, S., et al. (2023). Identification of a novel this compound methyltransferase in tRNA modification.[3][8] Nucleic Acids Research, 51(4), 1848–1864. Link

-

Armengod, M. E., et al. (2014). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Journal of Bacteriology, 196. Link

-

Igloi, G. L. (1988). Interaction of tRNAs and of phosphorothioate-substituted nucleic acids with an organomercurial. Probing the chemical environment of thiolated residues by affinity electrophoresis. Biochemistry, 27(10), 3842–3849. Link

-

Su, D., et al. (2014).[10] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841.[10] Link

-

Modomics Database. 5-methylaminomethyl-2-thiouridine (mnm5s2U).[11] Link

-

Li, X., & Guan, M. X. (2010). Aminoacyl-tRNA synthetases, therapeutic targets for mitochondrial disorders? Future Medicinal Chemistry, 2(6), 917–920. Link

-

Fislage, M., et al. (2014). Cryo-EM structures of the MnmE–MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification. Nucleic Acids Research, 42(15). Link

Sources

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium Acts as a GTPase-Activating Element on Each Nucleotide-Binding Domain of the Essential Bacillus subtilis EngA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimerisation-dependent GTPase reaction of MnmE: how potassium acts as GTPase-activating element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 11. Modomics - A Database of RNA Modifications [genesilico.pl]

Technical Guide: 5-aminomethyl-2-thiouridine (nm5s2U)

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 5-aminomethyl-2-thiouridine (nm5s2U) , a hypermodified nucleoside found at the wobble position (U34) of specific tRNAs (Lys, Glu, Gln). While often categorized as a biosynthetic intermediate in Escherichia coli, nm5s2U represents a distinct chemical entity with unique thermodynamic properties that govern translational fidelity. This document details its chemical nomenclature, biosynthetic origins, mass spectrometry characterization, and functional role in preventing ribosomal frameshifting.

Part 1: Chemical Identity & Nomenclature

Structural Definition

The nomenclature of nm5s2U is frequently confused with its methylated derivative, mnm5s2U.[1][2] It is critical to distinguish the primary amine (nm5) from the secondary amine (mnm5).

-

Chemical Formula: C

H -

Monoisotopic Mass: 289.0732 Da[6]

Comparative Nomenclature Table

The following table clarifies the distinction between nm5s2U and its pathway relatives.

| Abbreviation | Full Name | Chemical Difference (C5 Position) | Biological Status (E. coli) |

| nm5s2U | This compound | Intermediate (Product of MnmC1) | |

| mnm5s2U | 5-methylaminomethyl-2-thiouridine | Final Product (Product of MnmC2) | |

| cmnm5s2U | 5-carboxymethylaminomethyl-2-thiouridine | Precursor (Product of MnmE/G) | |

| s2U | 2-thiouridine | Precursor (Thiolated core) |

Part 2: Biosynthetic Pathways[11]

In Gram-negative bacteria (E. coli), nm5s2U is synthesized via a highly conserved pathway involving sulfur relay systems and a bifunctional enzyme, MnmC .[2][5][10]

The MnmC Bifunctional Mechanism

The conversion of the precursor cmnm5s2U to the final mnm5s2U passes directly through nm5s2U .[2][5][10] This occurs on the bifunctional enzyme MnmC:

-

Demodification (MnmC1 Domain): An FAD-dependent oxidative cleavage removes the carboxymethyl group from cmnm5s2U, yielding nm5s2U .[11]

-

Methylation (MnmC2 Domain): A SAM-dependent methyltransferase adds a methyl group to nm5s2U to form mnm5s2U.[5][11]

Note: In organisms lacking the MnmC2 domain or under SAM-starvation conditions, nm5s2U can accumulate as a terminal modification.

Pathway Visualization

The following diagram illustrates the stepwise biosynthesis, highlighting nm5s2U as the pivotal node.

Figure 1: Biosynthetic pathway of nm5s2U in E. coli.[5][10][11] The red node indicates the specific subject of this guide, generated by the oxidoreductase activity of MnmC.

Part 3: Functional Mechanics

Thermodynamic Stabilization

The nm5s2U modification serves a dual purpose in the tRNA anticodon loop:

-

C3'-endo Pucker Enforcement: The bulky 2-thio group sterically clashes with the ribose sugar, forcing the nucleotide into a C3'-endo conformation.[12] This pre-organizes the anticodon loop for ribosomal binding, reducing the entropic cost of translation.

-

Wobble Specificity: The 5-aminomethyl group alters the pKa of the N3 proton. While unmodified U can pair promiscuously, nm5s2U (and mnm5s2U) restricts recognition primarily to Adenine (A) and Guanine (G) , preventing misreading of near-cognate codons.

Translational Fidelity

Absence of the side chain (leaving only s2U) or the sulfur (leaving only nm5U) results in a "hypomodified" state. This leads to:

-

Frameshifting: The ribosome may slip by +1 or -1 nucleotide.

-

Stalling: Slower decoding rates at the A-site.

Part 4: Detection & Quantification Protocols[10]

Protocol A: APM-PAGE for Thiolation Status

Because nm5s2U contains a thiocarbonyl group, it can be detected using APM ([(N-acryloylamino)phenyl]mercuric chloride) gels, which retard the migration of sulfur-containing RNAs.

Reagents:

-

APM Stock: Synthesize or purchase APM. Dissolve in DMSO.

-

Gel Matrix: 10% Polyacrylamide (19:1 acrylamide:bis), 7M Urea.

-

Running Buffer: 0.5x TBE.

Step-by-Step Workflow:

-

Gel Casting: Polymerize the gel with 50 µg/mL APM incorporated directly into the gel mix. Caution: APM is toxic.

-

Sample Prep: Deacylate total tRNA (pH 9.0, 37°C, 30 min) to remove amino acids that affect migration.

-

Electrophoresis: Run at 150V (constant voltage) for 4-6 hours. The mercury in the APM interacts covalently with the exocyclic sulfur of nm5s2U.

-

Visualization: Stain with SYBR Gold or perform Northern Blotting for specific tRNAs (Lys, Glu, Gln).

-

Result Interpretation: Thiolated tRNA (nm5s2U) will migrate significantly slower than non-thiolated tRNA (nm5U).

Protocol B: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry is the only method to definitively distinguish nm5s2U from mnm5s2U.

Instrument Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: 5 mM Ammonium Acetate (pH 5.3).

-

Mobile Phase B: Acetonitrile.

MS Transitions (MRM Mode):

| Analyte | Precursor Ion (

Workflow Visualization:

Figure 2: LC-MS/MS workflow for definitive identification of nm5s2U.

Part 5: Clinical & Therapeutic Implications

Mitochondrial Diseases

While E. coli uses MnmC, human mitochondria utilize homologues (MTO1, GTPBP3) to synthesize similar taurine-derived modifications (

Antibiotic Targeting

The bacterial MnmC enzyme (specifically the domain converting nm5s2U to mnm5s2U) is distinct from human enzymes. Inhibiting MnmC leads to the accumulation of nm5s2U or cmnm5s2U. While not lethal, this hypomodification sensitizes bacteria to translational stress and heat shock, making MnmC a potential target for adjuvant antibiotic therapy .

References

-

Modomics Database. "this compound (nm5s2U) Chemical Record." Genesilico.pl. Link

-

Moukadiri, I., et al. (2014). "The output of the tRNA modification pathway... depends on the presence of the bifunctional enzyme MnmC." Nucleic Acids Research. Link

-

Igloi, G. L. (1988). "Interaction of tRNAs... with [(N-acryloylamino)phenyl]mercuric chloride (APM)." Biochemistry. Link

-

Shippy, D. C., & Fadl, A. A. (2014). "tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence."[13] Int. J. Mol.[13] Sci.Link[6]

-

Numata, T., et al. (2023). "Identification of a novel this compound methyltransferase in tRNA modification." Nucleic Acids Research. Link

Sources

- 1. Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modomics - A Database of RNA Modifications [genesilico.pl]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

- 8. Sequence-structure-function analysis of the bifunctional enzyme MnmC that catalyses the last two steps in the biosynthesis of hypermodified nucleoside mnm5s2U in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Topic: Synthesis and Characterization of 5-Aminomethyl-2-Thiouridine (nm⁵s²U) Phosphoramidite for Oligonucleotide Synthesis

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides.

Executive Summary

5-Aminomethyl-2-thiouridine (nm⁵s²U) is a naturally occurring, post-transcriptionally modified nucleoside found at the wobble position (U34) of certain tRNAs.[1][2] Its presence is critical for accurate and efficient protein translation, particularly in decoding codons ending in A or G.[1][2] The unique structural contributions of the 5-aminomethyl group and the 2-thio modification enhance the conformational stability of the anticodon loop and modulate base-pairing properties.[2] The ability to incorporate nm⁵s²U site-specifically into synthetic oligonucleotides is of paramount importance for researchers studying tRNA biology, codon recognition, and for the development of RNA-based therapeutics.

This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of 5'-O-DMT-2'-O-TBDMS-N⁵-trifluoroacetyl-5-aminomethyl-2-thiouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. The protocols herein are designed to be robust and reproducible, and the narrative explains the critical considerations and rationale behind each step, reflecting field-proven insights.

Strategic Overview of the Synthesis

The synthesis of the target phosphoramidite is a multi-step process that requires careful selection and implementation of orthogonal protecting groups.[3] These groups are essential to prevent unwanted side reactions at reactive sites during the sequential protection and phosphitylation steps. The overall strategy is bifurcated into two main stages: the assembly of a fully protected nucleoside intermediate, followed by the phosphitylation of the 3'-hydroxyl group.

Core Principles of the Synthetic Design:

-

Orthogonal Protection: Each protecting group is chosen for its stability under the reaction conditions used for subsequent steps and its selective removal under specific, non-interfering conditions.

-

Amine Protection: The primary amine of the 5-aminomethyl group is highly nucleophilic and must be protected early in the synthesis. A trifluoroacetyl (TFA) group is selected for its stability and its lability under standard basic conditions used for oligonucleotide deprotection.[4][5]

-

Hydroxyl Protection: The 5'-hydroxyl is protected with a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile.[3] The 2'-hydroxyl is protected with a tert-butyldimethylsilyl (TBDMS) group, which is removed by a fluoride source.[3] This orthogonality is fundamental to RNA phosphoramidite chemistry.

-

Phosphitylation: The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position using a standard phosphitylating agent.[6]

Below is a diagram illustrating the high-level synthetic pathway.

Caption: High-level synthetic pathway for this compound phosphoramidite.

Detailed Protocols and Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All reagents are chemical irritants; consult Safety Data Sheets (SDS) before use. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are required for several steps, particularly the phosphitylation reaction.

Part A: Synthesis of Fully Protected N⁵-Trifluoroacetyl-5-aminomethyl-2-thiouridine

This section details the preparation of the key intermediate: 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N⁵-(trifluoroacetyl)-5-aminomethyl-2-thiouridine .

-